molecular formula CuFe2H8O4Zn B8820555 Copper zinc ferrite CAS No. 228402-49-1

Copper zinc ferrite

Cat. No.: B8820555
CAS No.: 228402-49-1
M. Wt: 312.7 g/mol
InChI Key: GQMXTAZKLYTZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Copper Zinc Ferrite (Zn x Cu (1-x) Fe 2 O 4 ) is a mixed spinel ferrite ceramic material of significant scientific interest due to its tunable magnetic and electrical properties, visible-light-active bandgap, and high physicochemical stability . This research-grade nanomaterial is characterized by its superparamagnetic behavior, which, combined with its magnetic moment, allows for easy recollection from solutions using an external magnet, thereby facilitating catalyst recovery and reducing nanomaterial loss in experimental setups . Its primary research value lies in two key domains: environmental remediation and biomedical applications. In environmental research, this compound serves as a highly effective visible-light photocatalyst. Its narrow bandgap, approximately 1.65 eV for copper ferrite, enables it to utilize visible light for the photocatalytic degradation of organic pollutants, such as industrial dyes including Malachite Green and Rhodamine B . The material's function can be significantly enhanced by forming composites or through surface modifications, such as coupling with silver nanoparticles, which suppresses the recombination of photogenerated electron-hole pairs (e⁻/h⁺) and can boost dye removal efficiency to 90% . In the biomedical field, its superparamagnetic properties and biocompatibility make it a promising candidate for advanced applications. Research indicates its potential use as a contrast agent in Magnetic Resonance Imaging (MRI) thermometry, where its temperature-sensitive magnetic properties allow for non-invasive temperature mapping, a crucial aspect for MRI-guided thermal ablation procedures . Studies also explore its utility in magnetic hyperthermia, targeted drug delivery, and antimicrobial activities . The properties of this compound are highly dependent on the synthesis method and cation distribution. Common synthesis routes include sol-gel and solvothermal methods, with the former often favoring photocatalytic activity and the latter showing strong adsorption capacities . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

228402-49-1

Molecular Formula

CuFe2H8O4Zn

Molecular Weight

312.7 g/mol

IUPAC Name

copper;iron;zinc;tetrahydrate

InChI

InChI=1S/Cu.2Fe.4H2O.Zn/h;;;4*1H2;

InChI Key

GQMXTAZKLYTZOE-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.[Fe].[Fe].[Cu].[Zn]

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

Magnetic Resonance Imaging (MRI) Contrast Agent

Copper zinc ferrite nanoparticles have been developed as temperature-sensitive contrast agents for MRI. A study demonstrated that these nanoparticles, when coated with poly(ethylene glycol), exhibit superparamagnetic properties and stability in aqueous environments. The nanoparticles were embedded in an agarose gel, showing a significant correlation between temperature changes and MRI image intensity. This indicates their potential for real-time temperature monitoring during medical procedures .

Cancer Treatment

Ferrite nanoparticles are increasingly utilized in cancer therapy due to their magnetic properties and biocompatibility. Research has shown that copper ferrite nanoparticles can enhance the efficacy of conventional cancer treatments by serving as drug carriers. For instance, oxaliplatin-loaded copper ferrite nanoparticles have been developed to improve the bioavailability of anticancer drugs while minimizing toxicity . These nanoparticles also demonstrate antiproliferative effects against various breast cancer cell lines, highlighting their potential in targeted cancer therapies.

Catalytic Applications

Catalysis in Chemical Reactions

This compound has been explored as a catalyst for various chemical reactions due to its high surface area and catalytic activity. A notable application is its role in the thermal decomposition of ammonium nitrate, where cobalt this compound was found to enhance the reaction efficiency significantly . The catalytic properties of this compound are attributed to its unique spinel structure and the presence of copper ions, which facilitate electron transfer during reactions.

Nanocatalysts for Organic Synthesis

Recent studies have reported the synthesis of novel copper-supported zinc ferrites as heterogeneous nanocatalysts for organic reactions. These catalysts operate under mild conditions and exhibit high stability and reusability, making them ideal for green chemistry applications .

Gas Sensing Applications

LPG Sensing

This compound has shown promising results as a sensing material for liquefied petroleum gas (LPG). A study indicated that nanostructured zinc-copper mixed ferrite synthesized via the sol-gel method exhibited maximum sensitivity of 55.33% at elevated temperatures (250°C) when exposed to LPG concentrations . The porous structure of the nanoparticles enhances gas adsorption, leading to improved sensitivity and selectivity.

Environmental Applications

Phosphate Removal from Water

This compound has been investigated for its ability to remove phosphates from wastewater, addressing eutrophication concerns. Functionalized copper ferrites demonstrated high adsorption capacities and magnetic separability, allowing for efficient recovery and reuse after treatment . This application showcases the environmental benefits of utilizing this compound in water purification processes.

Data Tables

Application Area Specific Use Key Findings
BiomedicalMRI Contrast AgentSuperparamagnetic properties; stable in water
Cancer TreatmentAntiproliferative effects; drug carrier potential
CatalysisThermal Decomposition of Ammonium NitrateEnhanced reaction efficiency with cobalt this compound
Organic SynthesisHigh stability and reusability as nanocatalysts
Gas SensingLPG DetectionMaximum sensitivity of 55.33% at 250°C
EnvironmentalPhosphate Removal from WaterHigh adsorption capacity; magnetic separability

Comparison with Similar Compounds

Structural Comparisons
Ferrite Type Crystal Structure Lattice Parameter (Å) Cation Distribution (A/B Sites) Key Dopant Effects
Cu-ZnFe₂O₄ Cubic spinel 8.38–8.42 Zn²⁺ (A), Cu²⁺/Fe³⁺ (B) Cu doping reduces lattice parameter due to smaller ionic radius
CoFe₂O₄ Inverse spinel 8.39–8.44 Co²⁺ (B), Fe³⁺ (A/B) High coercivity (~500–3000 Oe)
NiFe₂O₄ Inverse spinel 8.33–8.37 Ni²⁺ (B), Fe³⁺ (A/B) High resistivity (>10⁶ Ω·cm)
MnFe₂O₄ Mixed spinel 8.45–8.50 Mn²⁺ (A/B), Fe³⁺ (A/B) Enhanced permeability

Key Observations :

  • Cu-ZnFe₂O₄ exhibits intermediate lattice parameters between ZnFe₂O₄ (8.44 Å) and CuFe₂O₄ (8.37 Å) due to Cu²⁺ substitution .
  • CoFe₂O₄ and NiFe₂O₄ adopt inverse spinel structures, favoring high magnetic anisotropy, while ZnFe₂O₄ is normal spinel .
Magnetic Properties
Ferrite Type Saturation Magnetization (Ms, emu/g) Coercivity (Hc, Oe) Curie Temperature (°C)
Cu-ZnFe₂O₄ 30–60 50–200 300–450
CoFe₂O₄ 70–90 500–3000 450–520
NiFe₂O₄ 50–80 100–500 580–630
MnFe₂O₄ 60–80 10–50 300–350

Key Findings :

  • Cu-ZnFe₂O₄ shows lower coercivity (50–200 Oe) than CoFe₂O₄, making it suitable for soft magnetism .
  • Zn²⁺ in A-sites reduces magnetic dilution, but excessive Cu doping decreases Ms due to Fe³⁺ redistribution .
Electrical and Dielectric Properties
Ferrite Type Resistivity (Ω·cm) Dielectric Constant (ε) at 1 MHz Activation Energy (eV)
Cu-ZnFe₂O₄ 10³–10⁶ 10–50 0.3–0.7
Ni-ZnFe₂O₄ 10⁶–10⁸ 100–500 0.5–0.9
CuFe₂O₄ 10²–10⁴ 20–100 0.2–0.5
MnFe₂O₄ 10⁴–10⁶ 50–200 0.4–0.8

Insights :

  • Cu-ZnFe₂O₄’s moderate resistivity (~10⁵ Ω·cm) balances eddy current losses, ideal for high-frequency applications .
  • Ni-ZnFe₂O₄’s ultrahigh resistivity (>10⁶ Ω·cm) suits transformer cores .
Optical Properties
Ferrite Type Bandgap (eV) Refractive Index (n) at 600 nm Key Applications
Cu-ZnFe₂O₄ 1.8–2.2 2.5–2.8 Photocatalysis, solar cells
Ni-ZnFe₂O₄ 2.1–2.5 2.3–2.6 Microwave absorbers
CoFe₂O₄ 1.4–1.8 2.8–3.2 Magnetic fluids

Highlights :

  • Cu-ZnFe₂O₄’s tunable bandgap (1.8–2.2 eV) enables visible-light photocatalysis .
  • Ni-Co-Zn ferrite films show higher refractive indices (n > 2.6) for optoelectronic devices .

Analysis :

  • Cu-ZnFe₂O₄ outperforms pure ZnFe₂O₄ in LPG sensing due to enhanced surface redox activity .
  • Cu-supported ZnFe₂O₄ nanocatalysts achieve 98% yield in organic synthesis .

Q & A

Q. What are the common synthesis methods for copper zinc ferrite nanoparticles, and how do they influence structural properties?

this compound nanoparticles are synthesized via coprecipitation, auto-combustion, and EDTA-Citrate complexation. The EDTA-Citrate method involves chelating metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) at controlled pH (5–9) and calcination temperatures (600–1000°C). Higher calcination temperatures (e.g., 800°C) enhance crystallinity and phase purity, while pH adjustments affect precursor homogeneity and cation distribution . The auto-combustion method uses nitrate-fuel mixtures to produce nanosized particles (6–11 nm) with uniform cation substitution, critical for magnetic properties .

Q. How do characterization techniques like XRD and SEM contribute to understanding this compound's structure?

  • XRD identifies the cubic spinel phase (Fd-3m space group) and calculates lattice constants (8.331–8.372 Å) and crystallite sizes (32–50 nm) via Scherrer’s equation. For example, Zn substitution increases lattice constants due to larger ionic radii (Zn²⁺: 0.82 Å vs. Ni²⁺: 0.69 Å) .
  • SEM/FE-SEM reveals spherical, agglomerated particles (20–50 nm) influenced by magnetic interactions. Agglomeration impacts diffusion pathways and catalytic/magnetic performance .

Q. What are the key structural features of spinel ferrites, and how do they determine material properties?

Spinel ferrites have tetrahedral (A) and octahedral (B) sites. Cation distribution (e.g., Zn²⁺ preferring A-sites, Fe³⁺ in B-sites) governs magnetic and electronic properties. For instance, Cu²⁺ in B-sites enhances electrical conductivity, while Zn²⁺ in A-sites reduces magnetic anisotropy, improving soft magnetic behavior .

Advanced Research Questions

Q. How does the substitution of Zn²⁺, Cu²⁺, and Mg²⁺ affect the magnetic permeability and coercivity of nickel-based ferrites?

Substituting Ni²⁺ with larger ions (Zn²⁺, Cu²⁺, Mg²⁺) increases lattice constants and reduces magnetostriction, lowering coercivity (Hc: 120–60 Oe). Higher Zn content (x=0.7 in Ni₁₋ₓ(Zn₀.₆Mg₀.₂Cu₀.₂)ₓFe₂O₄) boosts initial permeability (76 H/m) due to domain wall motion and reduced internal stresses. Larger particle sizes (11 nm vs. 6 nm) decrease surface anisotropy, favoring multi-domain structures .

Q. What factors influence the photocatalytic efficiency of this compound in dye degradation, and how can they be optimized?

Efficiency depends on bandgap (1.95–2.30 eV), crystallite size (8–32 nm), and calcination temperature. Smaller crystallites (8.38 nm) provide higher surface area, enhancing methylene blue degradation (65% in 8 hours). Bandgap tuning via Cu/Zn ratios extends light absorption to visible spectra, while minimizing electron-hole recombination through defect engineering .

Q. How do variations in synthesis parameters (pH, calcination temperature) impact phase purity and cation distribution?

  • pH : At pH=9, EDTA-Citrate precursors form stable chelates, ensuring homogeneous cation mixing. Lower pH (<7) risks incomplete chelation, leading to impurity phases (e.g., α-Fe₂O₃) .
  • Calcination : 800°C annealing yields pure spinel phases, while 600°C may retain amorphous residues. Prolonged calcination (12 hours) increases grain size but may induce cation redistribution .

Q. How can conflicting data on lattice parameter changes in substituted ferrites be resolved?

Discrepancies arise from synthesis methods (coprecipitation vs. auto-combustion) and characterization limits. For example, lattice expansion in auto-combustion-synthesized Ni-Zn-Cu ferrites (8.372 Å at x=0.7) aligns with Vegard’s law, whereas coprecipitation may show smaller changes due to incomplete substitution . Cross-validation using EDS and HRTEM ensures accurate cation distribution analysis .

Q. What mechanisms explain the relationship between particle size and magnetic properties?

Smaller particles (<20 nm) exhibit single-domain behavior with high coercivity, while larger particles (>30 nm) transition to multi-domain structures, reducing Hc. Domain wall mobility in multi-domain particles enhances initial permeability (e.g., 71.37 emu/g at x=0.7) .

Q. How does reductive leaching enhance zinc ferrite decomposition in hydrometallurgical processes?

Reductive agents (e.g., SO₂) lower solution potential, converting Fe³⁺ to Fe²⁺, which alleviates passivation and improves Zn recovery. Optimal Fe²⁺/Fe³⁺ ratios (1:1) maximize leaching rates by reducing interfacial resistance .

Q. How does the auto-combustion method achieve homogeneous cation distribution in substituted ferrites?

The exothermic reaction (200–300°C) between metal nitrates and fuels (e.g., glycine) ensures rapid, uniform precursor decomposition. This yields nanocrystalline powders with controlled stoichiometry (e.g., Ni₀.₃Zn₀.₄₂Mg₀.₁₄Cu₀.₁₄Fe₂O₄) and minimal phase segregation .

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